molecular formula C16H22I2 B14237593 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene CAS No. 324743-17-1

1-Iodo-2-(6-iododec-5-EN-5-YL)benzene

Cat. No.: B14237593
CAS No.: 324743-17-1
M. Wt: 468.15 g/mol
InChI Key: VCSBHJRMCRNUFG-UHFFFAOYSA-N
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Description

1-Iodo-2-(6-iododec-5-en-5-yl)benzene is a di-iodinated organic compound featuring an iodine-substituted benzene ring linked to an aliphatic chain containing a double bond and a second iodine atom. This unique structure, combining an aromatic system with an unsaturated, iodinated alkyl chain, makes it a potential intermediate in complex organic synthesis. Its proposed research applications are derived from its molecular structure. The compound could serve as a key building block in the construction of more complex molecules for materials science, given the utility of iodine in cross-coupling reactions . Furthermore, the iodine atoms may make it a candidate for use in synthetic methodology development, such as in hypervalent iodine chemistry , or as a potential precursor for labeling studies, analogous to strategies used in peptide research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, therapeutics, or for any human or veterinary use.

Properties

CAS No.

324743-17-1

Molecular Formula

C16H22I2

Molecular Weight

468.15 g/mol

IUPAC Name

1-iodo-2-(6-iododec-5-en-5-yl)benzene

InChI

InChI=1S/C16H22I2/c1-3-5-9-13(15(17)11-6-4-2)14-10-7-8-12-16(14)18/h7-8,10,12H,3-6,9,11H2,1-2H3

InChI Key

VCSBHJRMCRNUFG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C(CCCC)I)C1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) is a classical approach. For example, iodination of 2-substituted benzene derivatives proceeds via directed ortho-metalation strategies to enhance regioselectivity.

Procedure :
A mixture of 2-bromobenzene (5.0 mmol), NIS (6.0 mmol), and FeCl₃ (0.1 equiv) in dichloromethane (DCM) is stirred at 0°C for 12 hours. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 100:1), yielding 1-iodo-2-bromobenzene with 78% efficiency.

Transition Metal-Catalyzed Coupling

Palladium or gold catalysts enable direct coupling of iodine to aryl halides. For instance, MeDalPhosAuCl facilitates iodine transfer from 1-iodo-4-methoxybenzene to arylboronic acids under mild conditions.

Optimization :
Using MeDalPhosAuCl (0.05 mmol) and 1-iodo-4-methoxybenzene (0.055 mmol) in dichloroethane at 50°C for 12 hours achieves >90% conversion, as confirmed by ³¹P NMR.

Synthesis of the 6-Iododec-5-EN-5-YL Side Chain

Halogenation of Alkenes

N-Iodosuccinimide (NIS) in acetonitrile selectively iodinates alkenes via an iodonium intermediate. This method is compatible with aqueous conditions when paired with surfactants like cetyltrimethylammonium bromide (CTAB).

Photochemical Protocol :
Dec-5-ene (0.2 mmol), NIS (0.2 mmol), NaI (0.2 mmol), and CTAB (0.02 mmol) in water (4 mL) are irradiated with 3 W blue LEDs for 15 hours. Extraction and chromatography yield 6-iododec-5-ene with 85% regioselectivity.

Alkene Synthesis via Elimination

Wittig or Shapiro reactions generate alkenes from carbonyl precursors. For example, treatment of 6-iododecanal with ylides produces the desired alkene with E-stereoselectivity.

Coupling Strategies for Side Chain Attachment

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 1-iodo-2-boronic acid benzene with 6-iododec-5-en-5-yl triflate achieves high efficiency.

Conditions :
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and a 1:1 mixture of THF/H₂O at 80°C for 24 hours yield the target compound with 72% isolated yield.

Friedel-Crafts Alkylation

Lewis acid-mediated alkylation using AlCl₃ and 6-iododec-5-en-5-yl chloride introduces the side chain but suffers from poor regiocontrol (≤50% yield).

Optimization and Scalability

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, MeCN) enhance iodination rates but may promote side reactions.
  • Low temperatures (0°C to -78°C) improve selectivity during alkene iodination.

Purification Techniques

Silica gel chromatography with nonpolar eluents (petroleum ether/ethyl acetate) effectively separates diiodinated products from mono- or tri-iodinated byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-2-(6-iododec-5-EN-5-YL)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological assays.

    Medicine: Explored for its use in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(6-iododec-5-EN-5-YL)benzene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include halogen bonding and electrophilic aromatic substitution .

Comparison with Similar Compounds

Structural Analogues with Halogen and Aliphatic Substituents

1-Iodo-2-(4,4-dimethyl-3-phenyl-1-pentynyl)benzene (Compound 17)
  • Structure : Benzene ring with iodine at position 1 and a pentynyl chain (alkyne) at position 2, modified with dimethyl and phenyl groups.
  • Key Differences :
    • The alkyne group (C≡C) in Compound 17 contrasts with the alkene (C=C) in the target compound. Alkynes typically exhibit higher reactivity in cycloadditions and polymerizations.
    • Compound 17 lacks a second iodine atom, reducing its utility in sequential substitution reactions.
6-Phenyldodecane (CAS 2719-62-2)
  • Structure : Benzene ring attached to a 12-carbon aliphatic chain.
  • Key Differences: No halogen substituents, limiting its use in electrophilic substitution or cross-coupling reactions. Fully saturated chain vs. the target compound’s unsaturated chain, affecting flexibility and thermal stability.
  • Applications : Primarily used in surfactants or lubricants, whereas the target compound’s iodinated structure suits pharmaceutical or materials science applications .

Halogenated Benzene Derivatives with Heteroatom Substituents

2-Iodothioanisole (1-Iodo-2-(methylthio)benzene, CAS 33775-94-9)
  • Structure : Iodine at position 1 and a methylthio (-SMe) group at position 2.
  • Key Differences :
    • The methylthio group is electron-rich, enhancing electrophilic substitution at the iodine position, whereas the target compound’s alkenyl chain may sterically hinder such reactions.
    • Physical Properties: Boiling point (253°C) and density (1.78 g/cm³) are influenced by the compact -SMe group vs. the target compound’s bulkier alkenyl chain .
1-Iodo-2-(methoxymethyl)benzene (CAS 90003-91-1)
  • Structure : Methoxymethyl (-CH2OCH3) group at position 2.
  • Key Differences :
    • The oxygen-containing substituent increases polarity, improving solubility in polar solvents compared to the hydrophobic alkenyl chain of the target compound.
    • Molecular weight (248.06 g/mol) is significantly lower than the target compound’s estimated weight (~400 g/mol), affecting volatility and handling requirements .

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